4-Amino-N-{4-[(4-amino-4-oxobutyl)amino]-4-oxobutyl}butanamide
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Overview
Description
4-Amino-N-{4-[(4-amino-4-oxobutyl)amino]-4-oxobutyl}butanamide is a complex organic compound characterized by multiple amino and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-{4-[(4-amino-4-oxobutyl)amino]-4-oxobutyl}butanamide typically involves multi-step organic reactions. One common method is the amidomalonate synthesis, which begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide . Hydrolysis of both the amide protecting group and the esters occurs when the alkylated product is warmed with aqueous acid, and decarboxylation then takes place to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-{4-[(4-amino-4-oxobutyl)amino]-4-oxobutyl}butanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or amide groups, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
4-Amino-N-{4-[(4-amino-4-oxobutyl)amino]-4-oxobutyl}butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Amino-N-{4-[(4-amino-4-oxobutyl)amino]-4-oxobutyl}butanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes at the molecular level. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
4-Amino-4’-(dimethylamino)azobenzene: Another compound with amino functional groups, used in dye synthesis.
Ethyl 4-aminobutyrate hydrochloride: A related compound with applications in organic synthesis.
Uniqueness
4-Amino-N-{4-[(4-amino-4-oxobutyl)amino]-4-oxobutyl}butanamide is unique due to its specific structure, which allows for diverse chemical reactivity and potential applications in various fields. Its multiple functional groups provide versatility in synthetic and research applications.
Properties
CAS No. |
90139-75-6 |
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Molecular Formula |
C12H24N4O3 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
4-amino-N-[4-[(4-amino-4-oxobutyl)amino]-4-oxobutyl]butanamide |
InChI |
InChI=1S/C12H24N4O3/c13-7-1-5-11(18)16-9-3-6-12(19)15-8-2-4-10(14)17/h1-9,13H2,(H2,14,17)(H,15,19)(H,16,18) |
InChI Key |
ITQMERIIOBIBMP-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)NCCCC(=O)NCCCC(=O)N)CN |
Origin of Product |
United States |
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